molecular formula C13H12Cl2N4O2 B13982231 2-[(2,5-dichloro-4-pyrimidinyl)amino]-N-(2-hydroxyethyl)benzamide CAS No. 1042434-77-4

2-[(2,5-dichloro-4-pyrimidinyl)amino]-N-(2-hydroxyethyl)benzamide

Cat. No.: B13982231
CAS No.: 1042434-77-4
M. Wt: 327.16 g/mol
InChI Key: UKZNPEOSVYSEOD-UHFFFAOYSA-N
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Description

2-((2,5-Dichloropyrimidin-4-yl)amino)-N-(2-hydroxyethyl)benzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with chlorine atoms and an amino group, linked to a benzamide moiety through a hydroxyethyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,5-Dichloropyrimidin-4-yl)amino)-N-(2-hydroxyethyl)benzamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors such as 2,5-dichloropyrimidine.

    Amination: The amino group is introduced to the pyrimidine ring via nucleophilic substitution, often using an amine source under controlled conditions.

    Coupling with Benzamide: The final step involves coupling the aminopyrimidine intermediate with 2-hydroxyethylbenzamide, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((2,5-Dichloropyrimidin-4-yl)amino)-N-(2-hydroxyethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.

    Reduction: The compound can be reduced to modify the pyrimidine ring or the benzamide moiety.

    Substitution: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of reduced pyrimidine or benzamide derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

2-((2,5-Dichloropyrimidin-4-yl)amino)-N-(2-hydroxyethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((2,5-Dichloropyrimidin-4-yl)amino)-N-(2-hydroxyethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2,4-Dichloropyrimidin-5-yl)amino)-N-(2-hydroxyethyl)benzamide
  • 2-((2,5-Dichloropyrimidin-4-yl)amino)-N-(2-methoxyethyl)benzamide
  • 2-((2,5-Dichloropyrimidin-4-yl)amino)-N-(2-hydroxypropyl)benzamide

Uniqueness

2-((2,5-Dichloropyrimidin-4-yl)amino)-N-(2-hydroxyethyl)benzamide is unique due to its specific substitution pattern on the pyrimidine ring and the presence of a hydroxyethyl chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

1042434-77-4

Molecular Formula

C13H12Cl2N4O2

Molecular Weight

327.16 g/mol

IUPAC Name

2-[(2,5-dichloropyrimidin-4-yl)amino]-N-(2-hydroxyethyl)benzamide

InChI

InChI=1S/C13H12Cl2N4O2/c14-9-7-17-13(15)19-11(9)18-10-4-2-1-3-8(10)12(21)16-5-6-20/h1-4,7,20H,5-6H2,(H,16,21)(H,17,18,19)

InChI Key

UKZNPEOSVYSEOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCO)NC2=NC(=NC=C2Cl)Cl

Origin of Product

United States

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